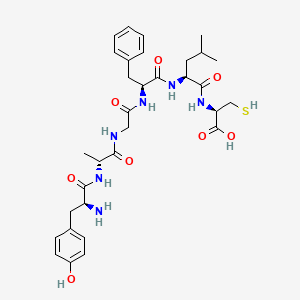
Dalce
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dalce is a compound known for its role as a delta opioid receptor antagonist. It has been extensively studied for its pharmacological properties and potential therapeutic applications. The compound is particularly significant in the field of neuroscience due to its ability to interact with specific receptor sites in the brain, influencing various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dalce involves multiple steps, typically starting with the preparation of key intermediates. One common method includes the use of peptide synthesis techniques to create the core structure, followed by modifications to introduce specific functional groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves the use of automated peptide synthesizers and large-scale reactors. The process is carefully monitored to maintain consistent quality and to comply with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Dalce undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions typically result in the formation of new functionalized compounds .
Scientific Research Applications
Dalce has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure and function of delta opioid receptors.
Biology: Helps in understanding the physiological roles of opioid receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in pain management and addiction treatment.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug testing
Mechanism of Action
Dalce exerts its effects by binding to delta opioid receptors, which are G protein-coupled receptors located in the brain and other tissues. This binding inhibits the receptor’s activity, leading to a decrease in the release of neurotransmitters such as dopamine and serotonin. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the modulation of ion channel function .
Comparison with Similar Compounds
Dalce is unique compared to other delta opioid receptor antagonists due to its specific binding affinity and selectivity. Similar compounds include:
Naltrindole: Another delta opioid receptor antagonist with a different binding profile.
TIPP: A peptide-based antagonist with distinct pharmacological properties.
BNTX: Known for its high selectivity towards delta opioid receptors
This compound stands out due to its specific chemical structure and the resulting pharmacological effects, making it a valuable compound in both research and therapeutic contexts.
Properties
CAS No. |
110881-59-9 |
|---|---|
Molecular Formula |
C32H44N6O8S |
Molecular Weight |
672.8 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C32H44N6O8S/c1-18(2)13-24(30(43)38-26(17-47)32(45)46)37-31(44)25(15-20-7-5-4-6-8-20)36-27(40)16-34-28(41)19(3)35-29(42)23(33)14-21-9-11-22(39)12-10-21/h4-12,18-19,23-26,39,47H,13-17,33H2,1-3H3,(H,34,41)(H,35,42)(H,36,40)(H,37,44)(H,38,43)(H,45,46)/t19-,23+,24+,25+,26+/m1/s1 |
InChI Key |
FOMQBMAJFQXBIJ-DDFGHHCKSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















